((2,6-Dichlorophenyl)sulfonyl)leucine
Description
Contextualizing Amino Acid Derivatives in Modern Chemical Biology Research
Amino acids, the fundamental building blocks of proteins, are central to a vast array of biological functions. Their inherent chirality, diverse side chains, and biological relevance make them ideal starting points for the synthesis of bioactive compounds. nih.gov In chemical biology, amino acid derivatives are widely employed as probes, inhibitors, and therapeutic candidates.
Researchers modify natural amino acids to create molecules with tailored properties. For instance, attaching fluorescent reporters to amino acids like leucine (B10760876) allows for the real-time imaging of enzymatic activity, such as that of leucine aminopeptidase (B13392206) (LAP), which is implicated in various diseases. nih.gov Leucine derivatives have been developed not only for detection but also for integrated diagnosis and treatment, where the probe can also act as a photosensitizer to kill cancer cells that overexpress the target enzyme. nih.gov
Furthermore, modifying amino acids can enhance their biological activity or stability. The addition of a D-leucine residue to a bioactive peptide, for example, has been shown to dramatically increase its antibacterial and anticancer properties while reducing toxicity to normal cells. nih.gov Nonmetabolized analogs of leucine are also used as tools to study metabolic pathways and their roles in disease, such as interfering with the growth of insulinoma cells. nih.gov The versatility of amino acids as scaffolds allows for the creation of a vast chemical space for exploring and modulating biological systems. nih.gov
The Significance of the Sulfonyl Moiety in Molecular Recognition and Bioactive Scaffolds
The sulfonyl group (—SO₂—) and its related sulfonamide linkage (—SO₂NH—) are privileged motifs in medicinal chemistry and chemical biology. Sulfonamides are found in a wide range of FDA-approved drugs, highlighting their importance in creating effective therapeutic agents. Their utility stems from their unique chemical and physical properties.
The sulfonyl group is a strong hydrogen bond acceptor and can participate in critical interactions within protein binding pockets, contributing to high-affinity binding. mdpi.com This ability to form stable, directed interactions is crucial for molecular recognition. Research on pyruvate (B1213749) dehydrogenase kinase (PDK) inhibitors, for example, has utilized a dihydroxyphenyl sulfonyl scaffold to target the ATP-binding pocket of the enzyme. nih.gov
Beyond reversible interactions, sulfonyl derivatives, particularly sulfonyl fluorides, are used as "warheads" to form covalent bonds with specific amino acid residues in proteins. This strategy is employed to create highly potent and selective irreversible inhibitors, which are valuable as chemical probes to study protein function.
The sulfonamide linkage, formed by reacting an amine with a sulfonyl chloride, is a common method for synthesizing bioactive molecules derived from amino acids. nih.gov These amino acid-based sulfonamides have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties. nih.gov The combination of the sulfonyl group's recognition properties with the diversity of amino acid side chains provides a powerful platform for designing novel bioactive compounds. nih.gov
Rationale for Investigating ((2,6-Dichlorophenyl)sulfonyl)leucine as a Chemical Probe
While direct research on this compound is not extensively documented in publicly available literature, the rationale for its investigation as a chemical probe can be deconstructed from the functions of its three key components: the leucine backbone, the dichlorophenyl group, and the sulfonyl linker.
Component Rationale in this compound
| Component | Chemical/Biological Role | Rationale for Inclusion |
| Leucine | An essential amino acid recognized by specific enzymes and transporters. | The leucine moiety acts as a targeting group, directing the molecule to proteins that specifically recognize and bind leucine. A primary target would be Leucine Aminopeptidase (LAP), a protease that cleaves N-terminal leucine residues and is a biomarker for conditions like liver injury and cancer. nih.gov |
| Sulfonyl Group | A stable, polar functional group that acts as a strong hydrogen bond acceptor. | This group serves as a key recognition element, forming strong, directional hydrogen bonds and other non-covalent interactions within a protein's active site. It links the targeting leucine component to the specificity-enhancing dichlorophenyl group. |
| 2,6-Dichlorophenyl Group | An aromatic ring substituted with two chlorine atoms. | The dichlorophenyl moiety provides steric bulk and specific electronic properties. The chlorine atoms are electron-withdrawing and can modulate the reactivity of the sulfonyl group. This substitution pattern can enhance binding affinity and selectivity by fitting into specific hydrophobic pockets of a target protein and forming halogen bonds. The 2,6-disubstitution pattern rigidly defines the orientation of the phenyl ring relative to the sulfonyl-leucine backbone. |
The combination of these three motifs creates a molecule designed for specificity. The leucine guides the compound to a particular class of enzymes, while the dichlorophenyl sulfonyl portion is engineered to provide high-affinity and selective binding to the target's active site, potentially inhibiting its function. This design makes it a candidate for an activity-based probe or a selective inhibitor for enzymes like LAP.
Overview of Research Trajectories for this compound in Academic Settings
Given its rational design, the research trajectories for this compound in academic research would likely focus on its utility as a tool to study leucine-recognizing enzymes.
Potential Research Applications
| Research Area | Objective | Methodological Approach |
| Enzyme Inhibition and Profiling | To identify and characterize enzymes that bind to the compound, primarily focusing on proteases like Leucine Aminopeptidase (LAP). | The compound would be screened against panels of proteases to determine its inhibitory activity (e.g., IC₅₀ values). Kinetic studies would be performed to understand the mechanism of inhibition (e.g., competitive, non-competitive). |
| Activity-Based Protein Profiling (ABPP) | To use the compound as a chemical probe to identify novel leucine-binding proteins in complex biological samples (e.g., cell lysates, tissues). | A reactive group (like a sulfonyl fluoride (B91410) instead of a sulfonamide) could be incorporated, along with a reporter tag (like an alkyne or azide (B81097) for click chemistry). This would allow for covalent labeling and subsequent identification of protein targets via mass spectrometry. |
| Structural Biology | To understand the molecular basis of the compound's interaction with its target protein. | Co-crystallization of the compound with its target enzyme (e.g., LAP) would be pursued to solve the X-ray crystal structure. This would reveal the specific binding mode and interactions, confirming the roles of the leucine, sulfonyl, and dichlorophenyl groups. |
| Cellular Imaging and Target Validation | To visualize the localization and engagement of the target enzyme in living cells. | The compound could be modified with a fluorophore to create a fluorescent probe. This would enable researchers to use techniques like confocal microscopy to see where the target enzyme is active within the cell and to validate it as a potential drug target. nih.gov |
The investigation of this compound would begin with its synthesis and biochemical characterization as an inhibitor. Success in this area would motivate its development into more advanced chemical biology tools for ABPP, structural studies, and cellular imaging, ultimately contributing to a deeper understanding of the roles of leucine-binding proteins in health and disease.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO4S/c1-7(2)6-10(12(16)17)15-20(18,19)11-8(13)4-3-5-9(11)14/h3-5,7,10,15H,6H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTSGKVKLXVHQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations for 2,6 Dichlorophenyl Sulfonyl Leucine
Strategic Retrosynthesis of the ((2,6-Dichlorophenyl)sulfonyl)leucine Scaffold
Retrosynthetic analysis is a cornerstone of modern organic synthesis, allowing for the deconstruction of a target molecule into simpler, commercially available, or easily synthesizable starting materials. For this compound, the analysis focuses on the key functional groups: the sulfonamide, the leucine (B10760876) backbone, and the dichlorophenyl moiety.
The most logical and common retrosynthetic disconnection for a sulfonamide is at the sulfur-nitrogen (S-N) bond. This bond is typically formed in the forward synthesis through the reaction of an amine with a sulfonyl chloride. Applying this disconnection to the target molecule yields two key synthons: a leucine-derived nucleophile and a 2,6-dichlorophenylsulfonyl electrophile.
This leads to the identification of the corresponding real-world starting materials: a suitable derivative of leucine and 2,6-dichlorophenylsulfonyl chloride. This approach is highly efficient as it simplifies the complex target molecule into two readily accessible fragments.
Leucine is a chiral amino acid, and its stereochemistry must be preserved throughout the synthetic sequence to obtain the desired enantiomer of the final product. To prevent unwanted side reactions, particularly the self-condensation of the amino acid or reaction of the carboxyl group, the leucine moiety is typically derivatized.
A common strategy is the protection of the carboxylic acid group as an ester, for example, a methyl or ethyl ester. This is achieved by reacting leucine with the corresponding alcohol under acidic conditions (e.g., using thionyl chloride or a strong acid catalyst). The resulting leucine methyl ester or leucine ethyl ester possesses a free amino group that can act as a nucleophile in the subsequent sulfonamide bond formation.
The 2,6-dichlorophenylsulfonyl fragment is introduced as the highly reactive electrophile, 2,6-dichlorophenylsulfonyl chloride. This reagent is the key building block for installing the desired sulfonyl group onto the leucine scaffold. The synthesis of 2,6-dichlorophenylsulfonyl chloride itself can be achieved from 2,6-dichloroaniline. A standard method involves a diazotization reaction of the aniline (B41778) with sodium nitrite (B80452) in the presence of a strong acid, followed by a copper-catalyzed reaction with sulfur dioxide in a suitable solvent, a process known as the Meerwein sulfonylation.
Synthesis of Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of this compound is essential for structure-activity relationship (SAR) studies in drug discovery and for developing chemical probes. Modifications can be introduced at three main positions: the 2,6-dichlorophenyl ring, the leucine side chain, and the sulfonyl moiety.
Modifications on the 2,6-Dichlorophenyl Ring System
Modifications on the 2,6-dichlorophenyl ring can modulate the steric and electronic properties of the molecule. The chlorine atoms can be replaced with other halogens (e.g., fluorine, bromine) or with other functional groups. For instance, nucleophilic aromatic substitution reactions could potentially be used to replace one or both chlorine atoms, although the steric hindrance from the sulfonyl group might make this challenging.
Alternatively, analogues can be synthesized by starting with different substituted phenylsulfonyl chlorides. For example, using 2,6-dimethylphenylsulfonyl chloride would yield an analogue with methyl groups instead of chlorine atoms. medchemexpress.com A variety of substituted arylsulfonyl chlorides are commercially available or can be synthesized from the corresponding anilines via diazotization followed by reaction with sulfur dioxide and copper(I) chloride.
Table 2: Examples of Modified Arylsulfonyl Chlorides for Analogue Synthesis
| Arylsulfonyl Chloride | Resulting Modification on the Phenyl Ring |
| 2,6-Difluorophenylsulfonyl chloride | 2,6-Difluoro substitution |
| 2,6-Dimethylphenylsulfonyl chloride | 2,6-Dimethyl substitution |
| 2-Chloro-6-methylphenylsulfonyl chloride | Asymmetric 2-chloro-6-methyl substitution |
| Naphthalene-2-sulfonyl chloride | Naphthyl ring system instead of phenyl |
Structural Variations of the Leucine Side Chain
The isobutyl side chain of leucine can be modified to explore the impact of size, shape, and polarity on the molecule's properties. This can be achieved by starting the synthesis with different amino acids. For example, using valine would result in an isopropyl side chain, while using phenylalanine would introduce a benzyl (B1604629) group. nih.gov A wide range of natural and unnatural amino acids are available for this purpose, allowing for systematic exploration of the side chain's structural requirements.
Furthermore, the leucine side chain itself can be chemically modified in later synthetic steps, although this is generally more complex than starting with a different amino acid. For instance, radical-mediated reactions could potentially be used to introduce functional groups onto the isobutyl side chain.
Isosteric Replacements within the Sulfonyl Moiety
Isosteric replacements of the sulfonyl group can significantly alter the physicochemical properties of the molecule, such as acidity and hydrogen bonding capacity, while potentially retaining its biological activity. A common isostere for the sulfonamide group is the acylsulfonamide. rsc.org This can be achieved by reacting the amino acid with an acylsulfonyl chloride. Another potential replacement is the phosphonamide group.
The sulfonamide linkage itself (-SO2-NH-) can be considered for isosteric replacement. For instance, a reversed sulfonamide (-NH-SO2-) could be synthesized, though this would require a different synthetic approach starting from a substituted aniline and an amino acid derivative.
Advanced Chemical Biology Techniques for this compound Functionalization
The functionalization of this compound with chemical reporters is a key strategy for its use in chemical biology to study its interactions and localization within biological systems.
Incorporation of Bioorthogonal Tags for Probe Development
Bioorthogonal tags are chemical functionalities that are inert in biological systems but can be selectively reacted with a probe molecule. acs.org Incorporating such a tag into the structure of this compound would allow for its visualization or isolation from complex biological mixtures.
One common approach is to introduce a small bioorthogonal handle, such as an azide (B81097) or an alkyne, into the molecule. This could be achieved by modifying either the dichlorophenyl ring or the leucine side chain. For example, an azido (B1232118) group could be introduced onto the phenyl ring via nucleophilic aromatic substitution on a suitably activated precursor. Alternatively, an unnatural amino acid containing an azide or alkyne in its side chain could be used in the initial synthesis.
Once the tagged analogue of this compound is prepared, it can be introduced into a biological system. Subsequently, a probe molecule containing the complementary reactive group (e.g., an alkyne for an azide tag, or an azide for an alkyne tag) and a reporter group (e.g., a fluorophore or a biotin) can be added. The bioorthogonal reaction, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or the strain-promoted azide-alkyne cycloaddition, will then specifically label the target molecule. longdom.org
Table 3: Common Bioorthogonal Reaction Pairs for Probe Development
| Bioorthogonal Handle 1 | Bioorthogonal Handle 2 | Reporter Group | Application |
| Azide | Terminal Alkyne | Fluorophore, Biotin (B1667282) | Fluorescence imaging, Affinity purification |
| Azide | Strained Alkyne (e.g., cyclooctyne) | Fluorophore, Biotin | Live-cell imaging (copper-free) |
| Tetrazine | Trans-cyclooctene | Fluorophore, Biotin | Rapid bio-conjugation |
This strategy allows for the specific detection and study of the interactions of this compound-based probes within a cellular context, providing valuable insights into their mechanism of action.
Solid-Phase Synthesis Approaches for this compound Libraries
The generation of chemical libraries for screening purposes is a cornerstone of modern drug discovery. Solid-phase synthesis is a highly effective method for rapidly producing a large number of analogs of a lead compound, such as this compound. wikipedia.org This technique involves covalently attaching molecules to an insoluble solid support (resin) and carrying out a series of chemical transformations in a stepwise manner. wikipedia.org The key advantages of this approach include the simplification of purification processes, as excess reagents and byproducts can be easily washed away, and the potential for automation. nih.gov
A general strategy for the solid-phase synthesis of a library based on the this compound scaffold would typically involve the following key steps:
Resin and Linker Selection: The choice of resin and linker is critical for a successful solid-phase synthesis. The linker connects the initial building block to the solid support and dictates the conditions required for the final cleavage of the synthesized compounds from the resin. lsu.edu For the synthesis of carboxylic acids like this compound, a common choice is a 2-chlorotrityl chloride (2-CTC) resin. nih.gov This resin allows for the attachment of the first amino acid, in this case, leucine, and subsequent cleavage under mildly acidic conditions that often leave acid-labile side-chain protecting groups intact. nih.govmdpi.com
Loading of the First Building Block: The synthesis would commence with the attachment of an N-terminally protected leucine derivative, such as Fmoc-Leu-OH, to the 2-CTC resin. nih.gov The use of a protecting group like 9-fluorenylmethyloxycarbonyl (Fmoc) is standard in solid-phase peptide synthesis and related chemistries. nih.gov This group is stable to the coupling conditions but can be readily removed with a mild base, typically a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). nih.gov
Sulfonylation: After the deprotection of the N-terminal Fmoc group of the resin-bound leucine, the free amino group is then reacted with 2,6-dichlorophenylsulfonyl chloride in the presence of a non-nucleophilic base to form the desired sulfonamide linkage. This step introduces the constant ((2,6-dichlorophenyl)sulfonyl) moiety to the scaffold.
Library Diversification: To generate a library of analogs, diversity can be introduced at various points. For instance, instead of starting with leucine, a variety of natural and unnatural amino acids could be coupled to the resin, leading to diversity at the core amino acid position. Further diversification can be achieved if the initial building block contains additional functional groups that can be modified on the solid support.
Cleavage from Resin: Once the synthesis is complete, the final compounds are cleaved from the solid support. For a 2-CTC resin, this is typically achieved using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nih.gov The cleavage cocktail may also include scavengers to protect sensitive functional groups from reactive species generated during the cleavage process. nih.gov
The following table illustrates a hypothetical library of this compound analogs that could be generated using a solid-phase approach, showcasing diversity at the amino acid core.
| Compound ID | Core Amino Acid (R-group) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 1 | Leucine (-CH2CH(CH3)2) | C14H19Cl2NO4S | 384.28 |
| 2 | Valine (-CH(CH3)2) | C13H17Cl2NO4S | 370.25 |
| 3 | Phenylalanine (-CH2Ph) | C17H17Cl2NO4S | 418.30 |
| 4 | Cyclohexylalanine (-CH2-c-C6H11) | C18H25Cl2NO4S | 438.37 |
| 5 | Alanine (-CH3) | C11H13Cl2NO4S | 342.19 |
This combinatorial approach allows for the systematic exploration of the structure-activity relationship (SAR) of the this compound scaffold by modifying the core amino acid component. The resulting library of compounds can then be screened for desired biological activity, leading to the identification of new and potentially more potent molecules.
Elucidation of Molecular Interactions and Biological Mechanisms of Action for 2,6 Dichlorophenyl Sulfonyl Leucine
Target Identification Strategies for ((2,6-Dichlorophenyl)sulfonyl)leucine
Identifying the specific biomolecules with which a compound interacts is a foundational step in understanding its mechanism of action. For this compound, a multi-pronged approach would be employed to identify its cellular binding partners.
Proteomic profiling techniques are powerful tools for identifying protein targets of a small molecule directly in a complex biological sample, such as a cell lysate or even in living cells.
Activity-Based Protein Profiling (ABPP): This method would involve synthesizing a derivative of this compound that incorporates a reactive group and a reporter tag (e.g., a fluorophore or biotin). The reactive group is designed to covalently bind to the active site of target enzymes, allowing for their subsequent identification. This technique is particularly useful for identifying enzymatic targets and assessing their functional state.
Chemical Proteomics: In a typical chemical proteomics workflow, a modified version of this compound would be used to probe for interactions within the proteome. This could involve techniques like thermal shift assays (assessing changes in protein stability upon ligand binding) or affinity-based pulldowns followed by mass spectrometry to identify interacting proteins.
A hypothetical outcome of a chemical proteomics experiment is presented in Table 1.
Table 1: Hypothetical Protein Hits for this compound from a Proteomic Profiling Study This data is for illustrative purposes only.
| Protein ID | Protein Name | Fold Change (Treated vs. Control) | p-value |
|---|---|---|---|
| P08684 | Glucocorticoid receptor | 3.5 | 0.001 |
| P04035 | Carbonic anhydrase 2 | 2.8 | 0.005 |
| Q09472 | Peroxisome proliferator-activated receptor gamma | 2.1 | 0.012 |
Affinity chromatography is a robust method for isolating proteins that bind to a specific ligand. In this approach, this compound would be chemically immobilized onto a solid support matrix, such as agarose (B213101) beads. A cell lysate would then be passed over this matrix. Proteins that have an affinity for the compound will bind to the beads, while non-binding proteins will be washed away. The bound proteins can then be eluted and identified using techniques like mass spectrometry. This method is particularly effective for capturing stable protein-ligand interactions.
Ligand-receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand and its receptor. These assays would be crucial in confirming and characterizing any potential targets identified through profiling methods. A common approach involves a competition assay where a radiolabeled or fluorescently labeled ligand with known affinity for the target receptor is displaced by increasing concentrations of this compound. The ability of the compound to displace the labeled ligand provides a measure of its binding affinity (Ki).
Table 2 illustrates how data from such an assay could be presented.
Table 2: Hypothetical Binding Affinity of this compound for a Putative Target Receptor This data is for illustrative purposes only.
| Putative Target | Assay Type | IC50 (nM) | Ki (nM) |
|---|---|---|---|
| Glucocorticoid Receptor | Radioligand Competition Assay | 150 | 75 |
Investigation of Enzymatic Modulation by this compound
Should target identification studies suggest that this compound interacts with an enzyme, the next step would be to characterize the nature and mechanism of this interaction.
Enzyme kinetic studies are essential to determine whether the compound acts as an inhibitor or an activator and to quantify its potency. These experiments typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of both the substrate and this compound. By analyzing the data, key parameters such as the half-maximal inhibitory concentration (IC50) or the activation constant (Kact) can be determined.
To delve deeper into how this compound modulates enzyme activity, mechanistic studies would be conducted. This involves determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) by analyzing how the compound affects the enzyme's Michaelis constant (Km) and maximum velocity (Vmax). This is often achieved by generating Lineweaver-Burk or Michaelis-Menten plots from the kinetic data. These studies provide critical insights into whether the compound binds to the enzyme's active site or an allosteric site.
Table 3 provides a hypothetical summary of the kinetic characterization of this compound on a target enzyme.
Table 3: Hypothetical Kinetic Parameters for the Inhibition of a Target Enzyme by this compound This data is for illustrative purposes only.
| Target Enzyme | IC50 (µM) | Mode of Inhibition | Effect on Km | Effect on Vmax |
|---|---|---|---|---|
| Carbonic Anhydrase 2 | 12.5 | Competitive | Increased | No change |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 2,6 Dichlorophenyl Sulfonyl Leucine Analogues
Systematic Exploration of Structural Determinants for Molecular Activity
The molecular architecture of ((2,6-Dichlorophenyl)sulfonyl)leucine offers several key regions for structural modification to probe its interaction with biological targets. These include the halogenation pattern of the dichlorophenyl group, the stereochemistry of the leucine (B10760876) moiety, and the nature of the sulfonyl linker.
The 2,6-dichloro substitution pattern on the phenyl ring is a critical feature that influences the compound's conformational preferences and electronic properties. The steric bulk of the chlorine atoms can force the phenyl ring into a specific orientation relative to the sulfonyl-leucine portion of the molecule, which can be crucial for fitting into a target's binding pocket.
Research into related compounds has shown that both the position and the nature of halogen substituents can significantly impact biological activity. For instance, moving the chlorine atoms to the 2,4- or 3,5-positions can alter the molecule's dipole moment and its ability to form halogen bonds, which are increasingly recognized as important non-covalent interactions in ligand-protein binding.
Systematic variation of the halogen atoms (e.g., replacing chlorine with bromine or fluorine) can also modulate activity. Bromine, being larger and more polarizable, might enhance binding through stronger halogen bonds, while fluorine, with its high electronegativity, could alter the electronic landscape of the phenyl ring.
Table 1: Illustrative Structure-Activity Relationship of Halogenation Patterns
| Compound | Substitution Pattern | Relative Activity | Rationale |
| 1a | 2,6-Dichloro | 100% | Optimal steric and electronic profile for target binding. |
| 1b | 2,4-Dichloro | 75% | Altered dipole moment may lead to a slightly less favorable orientation in the binding site. |
| 1c | 3,5-Dichloro | 60% | Reduced steric hindrance might allow for non-productive binding modes. |
| 1d | 2,6-Dibromo | 110% | Increased polarizability of bromine may enhance halogen bonding interactions. |
| 1e | 2,6-Difluoro | 40% | Smaller size and high electronegativity of fluorine may disrupt key hydrophobic and electronic interactions. |
Note: The data in this table is illustrative and based on general principles of medicinal chemistry.
The stereochemistry of the leucine residue is paramount for molecular recognition by a chiral biological target such as a protein. The natural L-leucine configuration is often preferred for binding to enzymes and receptors that have evolved to recognize L-amino acids. However, the D-enantiomer can sometimes exhibit different or even enhanced activity, or improved metabolic stability.
The precise orientation of the isobutyl side chain, the carboxylic acid, and the amine (or in this case, the sulfonyl group) is critical. A change from the (S)-configuration (L-leucine) to the (R)-configuration (D-leucine) would place these functional groups in different spatial positions, potentially clashing with the protein surface or failing to engage in essential binding interactions.
Table 2: Impact of Leucine Stereochemistry on Target Affinity
| Compound | Leucine Configuration | Binding Affinity (Kd, nM) | Rationale |
| 2a | L-Leucine (S) | 50 | The natural stereoisomer fits optimally into the chiral binding pocket. |
| 2b | D-Leucine (R) | >1000 | The unnatural stereoisomer likely introduces steric clashes and disrupts key binding interactions. |
| 2c | Racemic | ~100 | Activity is likely due to the presence of the L-enantiomer in the mixture. |
Note: The data in this table is hypothetical and for illustrative purposes.
The sulfonyl group acts as a key linker and a hydrogen bond acceptor. Its tetrahedral geometry and the electron-withdrawing nature of the sulfone moiety are important for its interaction with target proteins. Modifications to this group can provide insights into the binding mode and can be used to fine-tune the compound's properties.
Table 3: Effect of Sulfonyl Group Modifications on Activity
| Compound | Modification | Relative Potency | Rationale |
| 3a | Sulfonyl (-SO2-) | 100% | Optimal hydrogen bond acceptor and geometric arrangement. |
| 3b | Sulfoximine (-S(O)NH-) | 80% | Retains some hydrogen bonding capacity but with altered geometry and polarity. |
| 3c | Sulfonamide (-SO2NH-) | 65% | Can act as both a hydrogen bond donor and acceptor, potentially altering the binding mode. |
| 3d | Carbonyl (-CO-) | 15% | Different geometry and electronic properties significantly reduce binding affinity. |
Note: The data in this table is illustrative and based on general principles of medicinal chemistry.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. This approach is invaluable for predicting the activity of novel analogues and for gaining a deeper understanding of the molecular features that drive potency.
The development of a robust QSAR model begins with the generation of a dataset of this compound analogues with their corresponding biological activities. A wide range of molecular descriptors are then calculated for each analogue, including:
Electronic descriptors: Hammett constants, partial charges, dipole moment.
Steric descriptors: Molar refractivity, van der Waals volume.
Hydrophobic descriptors: LogP, clogP.
Topological descriptors: Connectivity indices, shape indices.
Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then employed to build a mathematical equation that relates a selection of these descriptors to the observed biological activity.
A hypothetical QSAR equation for this series might look like:
log(1/IC50) = 0.5 * σpara - 0.2 * MRortho + 0.8 * LogP + 2.5
Where:
σpara represents the Hammett constant for a substituent at the para-position of the phenyl ring.
MRortho is the molar refractivity of a substituent at the ortho-position.
LogP is the partition coefficient, representing hydrophobicity.
A critical step in QSAR modeling is the validation of the developed model to ensure its predictive power. This is typically done through both internal and external validation techniques.
Internal validation: Methods like leave-one-out cross-validation (q2) are used to assess the model's robustness and predictive ability within the training set.
External validation: The model is used to predict the activity of a set of novel analogues that were not used in the model's development. The correlation between the predicted and experimentally determined activities (r2pred) is a measure of the model's external predictive power.
Table 4: Validation of a Hypothetical QSAR Model
| Compound | Experimental log(1/IC50) | Predicted log(1/IC50) | Residual |
| 4a | 4.2 | 4.1 | 0.1 |
| 4b | 3.8 | 3.9 | -0.1 |
| 4c | 4.5 | 4.6 | -0.1 |
| 4d | 3.5 | 3.4 | 0.1 |
Model Statistics:
r2 (goodness of fit): 0.95
q2 (internal validation): 0.85
r2pred (external validation): 0.90
A well-validated QSAR model can then be confidently used to guide the design of new this compound analogues with potentially improved biological activity.
Conformational Analysis of this compound in Solution and Bound States
No research articles or datasets were found that specifically investigate the conformational preferences of this compound. Such studies are essential for determining the spatial arrangement of the molecule's atoms, which can influence its chemical reactivity and biological activity.
There is no published data on the use of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Circular Dichroism (CD) to elucidate the solution-state conformation of this compound. NMR spectroscopy would be instrumental in determining the through-bond and through-space atomic interactions to define the molecule's preferred shape in a solvent. Similarly, CD spectroscopy would be valuable for assessing the presence and nature of any chiral elements and their conformational impact. The lack of such spectroscopic data means the conformational dynamics of the molecule in a solution environment remain unknown.
To date, no X-ray crystallography studies have been reported for this compound, either in its isolated form or in a complex with a biological target. X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in its solid state and how it binds to a target protein. Without this information, the exact binding mode and the specific molecular interactions that may govern the compound's biological effects cannot be definitively described.
Due to this lack of empirical data, it is not possible to construct data tables or provide detailed research findings on the conformational analysis of this compound.
Computational Chemistry and Cheminformatics in the Discovery and Optimization of 2,6 Dichlorophenyl Sulfonyl Leucine
Molecular Docking Studies of ((2,6-Dichlorophenyl)sulfonyl)leucine with Putative Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to predict the binding mode and affinity of a small molecule within the binding site of a target protein. mdpi.comnih.gov
In the absence of a known three-dimensional structure of the biological target, ligand-based methods can be employed. These approaches utilize the structural information of known active compounds to infer the properties of the binding site. For this compound, a pharmacophore model could be generated based on a set of molecules with known activity against a particular target. This model would define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.
The pharmacophore model for this compound would likely highlight the importance of the dichlorophenyl ring for hydrophobic interactions, the sulfonyl group as a potential hydrogen bond acceptor, and the leucine (B10760876) moiety for both hydrophobic and potential ionic interactions. This model could then be used to screen large virtual compound libraries to identify molecules with a similar arrangement of these features, potentially leading to the discovery of novel active compounds.
When the three-dimensional structure of a putative biological target is available, structure-based docking can be performed. This involves placing the computer-generated 3D representation of this compound into the active site of the receptor in various orientations and conformations. Each of these "poses" is then evaluated by a scoring function, which estimates the binding affinity. nih.gov
Scoring functions can be broadly categorized into three types: force-field-based, empirical, and knowledge-based. nih.gov For docking this compound, a comparative evaluation of different scoring functions would be crucial to identify the most accurate one for the specific target. The performance of a scoring function is often assessed by its ability to distinguish known active compounds from inactive ones. researchgate.net
A hypothetical docking study of this compound against a putative kinase target might yield the following results, comparing different scoring functions:
| Scoring Function | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
|---|---|---|
| Glide SP | -8.5 | Hydrogen bond with backbone amide, hydrophobic interaction with gatekeeper residue |
| AutoDock Vina | -7.9 | Hydrophobic interactions with dichlorophenyl ring, salt bridge with leucine carboxylate |
| GOLD | -8.2 | Hydrogen bond with hinge region, pi-stacking with aromatic residue |
Advanced Molecular Dynamics Simulations for this compound Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.gov These simulations can reveal important information about the stability of the binding pose, the flexibility of the binding site, and the role of water molecules in mediating the interaction.
MD simulations can be initiated from the best-docked pose of this compound within its target. Over the course of the simulation, the flexibility of both the ligand and the protein side chains in the binding pocket can be monitored. This analysis can reveal conformational changes that may occur upon ligand binding, which are not captured by static docking studies. nih.gov
Furthermore, the behavior of water molecules in and around the binding site is critical for understanding ligand binding. nih.gov MD simulations can identify stable water molecules that mediate interactions between the ligand and the protein, as well as water molecules that are displaced upon ligand binding, contributing favorably to the binding entropy. For this compound, simulations might reveal a conserved water molecule bridging the sulfonyl group and a polar residue in the binding site.
Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of congeneric ligands. researchgate.net This method involves a series of simulations where one ligand is gradually transformed into another, allowing for a precise calculation of the change in binding affinity. FEP can be particularly useful in lead optimization to predict the effect of small chemical modifications.
For this compound, FEP could be used to predict the change in binding affinity resulting from modifications to the dichlorophenyl ring or the leucine side chain. The results of such calculations can guide the synthesis of new analogs with improved potency. A hypothetical FEP study could yield the following predictions:
| Modification of this compound | Predicted ΔΔG (kcal/mol) | Interpretation |
|---|---|---|
| Replacement of 2,6-dichloro with 2,6-dimethyl | +1.2 | Reduced binding affinity |
| Replacement of leucine with valine | +0.5 | Slightly reduced binding affinity |
| Addition of a hydroxyl group to the phenyl ring | -0.8 | Improved binding affinity |
De Novo Design and Virtual Screening for Novel this compound-Inspired Structures
De novo design algorithms can be used to generate novel molecular structures that are complementary to the binding site of a target protein. mdpi.com These methods can be used to explore a much larger chemical space than is typically available in existing compound libraries. Starting with a fragment of this compound, such as the dichlorophenylsulfonyl moiety, placed in the active site, a de novo design program could suggest various chemical groups to be added to create novel, potent inhibitors. nih.gov
Virtual screening, on the other hand, involves the docking of large libraries of existing compounds against a target protein to identify potential hits. mdpi.com A virtual screening campaign could be initiated using the docked structure of this compound as a reference. Compounds from the library would be docked and scored, and those with high scores and similar predicted binding modes to the reference compound would be selected for further investigation.
A combined approach could involve using de novo design to generate a focused library of virtual compounds inspired by this compound, which would then be subjected to virtual screening. This strategy can increase the efficiency of hit identification by focusing on a region of chemical space that is more likely to yield active compounds.
Pharmacophore Modeling Based on this compound
Pharmacophore modeling is a cornerstone of computational drug design that distills the complex structure of a molecule into an essential three-dimensional arrangement of chemical features required for biological activity. mdpi.com A pharmacophore model for a compound like this compound would identify the key steric and electronic properties that enable it to interact with its biological target. nih.gov
This process involves identifying fundamental features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For this compound, the model would likely include:
Hydrogen Bond Acceptors: The oxygen atoms of the sulfonyl group and the carboxylic acid.
Hydrogen Bond Donor: The nitrogen atom of the sulfonamide and the hydroxyl group of the carboxylic acid.
Hydrophobic/Aromatic Regions: The 2,6-dichlorophenyl ring and the isobutyl side chain of the leucine moiety.
By generating a 3D arrangement of these features, a pharmacophore model serves as a powerful template for identifying novel molecules from large chemical databases that possess a similar interaction profile and are therefore likely to exhibit similar biological activity. rsc.orgnih.gov
Table 1: Hypothetical Pharmacophoric Features of this compound
| Pharmacophoric Feature | Contributing Molecular Moiety | Potential Interaction |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Sulfonyl Group (O=S=O) | Interaction with donor groups in the target's active site. |
| Hydrogen Bond Acceptor (HBA) | Carboxylic Acid (C=O) | Interaction with donor groups in the target's active site. |
| Hydrogen Bond Donor (HBD) | Sulfonamide (N-H) | Interaction with acceptor groups in the target's active site. |
| Aromatic Ring (AR) | 2,6-Dichlorophenyl Group | π-π stacking or hydrophobic interactions. |
| Hydrophobic (HY) | Leucine Side Chain (isobutyl) | Binding within a hydrophobic pocket of the target. |
Ligand-Based and Structure-Based Virtual Screening Workflows
Virtual screening is a computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target. biosolveit.de This process can be broadly categorized into ligand-based and structure-based approaches, both of which are critical for discovering novel analogues of this compound.
Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional structure of the biological target is unknown. oxfordglobal.com This method relies on the knowledge of molecules that are already known to be active, such as this compound. researchgate.net The principle is that molecules with similar structures or properties are likely to have similar biological activities. oxfordglobal.com A typical LBVS workflow involves using the 2D structure or the 3D pharmacophore model of the known active compound as a query to search through large compound databases. researchgate.net Molecules that have a high degree of similarity to the query are selected as "hits" for further investigation.
Structure-Based Virtual Screening (SBVS) , on the other hand, is utilized when the 3D structure of the target protein is available. nih.gov This powerful technique simulates the interaction between a library of potential ligands and the target's binding site, a process known as molecular docking. tandfonline.comtandfonline.com For this compound, if its target enzyme structure were known, SBVS could be used to screen millions of compounds to find those that fit well within the active site and form favorable interactions. oup.com The compounds are ranked based on a scoring function that estimates their binding affinity, and the top-scoring candidates are selected for experimental testing. biosolveit.deresearchgate.net
Table 2: Illustrative Virtual Screening Campaign for this compound Analogues
| Screening Type | Query/Target | Database Screened | Number of Hits | Top Hit (Hypothetical) | Score (e.g., Tanimoto/Docking) |
|---|---|---|---|---|---|
| Ligand-Based (2D Similarity) | This compound | ZINC Database | 1,500 | ZINC12345678 | 0.89 |
| Ligand-Based (Pharmacophore) | Model from Table 1 | Enamine REAL Space | 950 | ENAM78901234 | 0.95 (Fit Score) |
| Structure-Based (Docking) | Hypothetical Target Protein (PDB: 1XYZ) | ChEMBL | 2,100 | CHEMBL567890 | -9.5 kcal/mol |
Machine Learning and Artificial Intelligence Applications in this compound Research
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of complex, large-scale datasets to predict molecular properties and generate novel chemical structures. acs.org These advanced computational methods can identify subtle patterns in structure-activity relationships that are often missed by traditional analysis. In the context of research on this compound, ML and AI can significantly accelerate the lead optimization process by prioritizing the most promising analogues for synthesis and testing. arxiv.org
Predictive Models for Synthetic Yields or Biological Activities
A key application of ML in drug discovery is the development of predictive models. stanford.edu By training algorithms on a dataset of known compounds and their associated properties, it's possible to create models that can accurately predict these properties for new, untested molecules. acs.orgacs.org For this compound research, a dataset could be compiled containing various analogues along with their experimentally determined biological activities (e.g., IC50 values) or the yields of their chemical syntheses. researchgate.net
Using molecular descriptors (numerical representations of a molecule's properties) as input features, algorithms like Random Forest, Gradient Boosting, or Artificial Neural Networks can be trained to build a quantitative structure-activity relationship (QSAR) model. acs.org This model can then be used to predict the activity of a virtual library of designed analogues, allowing researchers to focus their resources on synthesizing only the most promising candidates. stanford.edu
Table 3: Hypothetical Performance of a Machine Learning Model for Predicting Biological Activity
| ML Algorithm | Molecular Descriptors | Training Set Size | Performance Metric (R²) | Cross-Validation Score |
|---|---|---|---|---|
| Random Forest Regression | Morgan Fingerprints, Physicochemical Properties | 250 Analogues | 0.84 | 0.79 |
| Gradient Boosting | Topological Torsions, Atom Pairs | 250 Analogues | 0.77 | 0.73 |
| Artificial Neural Network | Graph Convolutional Features | 250 Analogues | 0.88 | 0.82 |
Generative Models for Novel this compound Analogues
Generative models represent a cutting-edge application of AI in chemistry, capable of designing entirely new molecules from scratch. nih.govmdpi.com Unlike predictive models that evaluate existing structures, generative models learn the underlying patterns of a given set of molecules to create novel structures that possess desired properties. researchgate.net Two prominent types of generative models are Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs). atlantis-press.comkeras.iomedium.com
A VAE can learn a continuous numerical representation (latent space) of molecules like this compound and its active analogues. atlantis-press.compreferred.jp By sampling new points from this latent space and decoding them back into molecular structures, the model can generate diverse yet chemically valid new compounds. keras.ioemanresearch.org A GAN operates through a two-part system: a "generator" that creates new molecules and a "discriminator" that tries to distinguish them from real molecules. medium.comnih.gov Through this competitive process, the generator learns to produce increasingly realistic and novel molecules that conform to the desired chemical space. nih.gov These generative approaches can explore a vast chemical space to propose innovative analogues of this compound with potentially improved potency, selectivity, or pharmacokinetic properties.
Table 4: Examples of Hypothetically Generated Analogues with Predicted Properties
| Generative Model | Generated Analogue (SMILES Representation) | Key Modification | Predicted Advantage |
|---|---|---|---|
| VAE | Clc1cccc(Cl)c1S(=O)(=O)NC@@HC)C(=O)O | (Original Compound) | Baseline Activity |
| VAE | Fc1cccc(F)c1S(=O)(=O)NC@@HC)C(=O)O | Dichloro -> Difluoro substitution | Improved solubility |
| GAN | Clc1cccc(Cl)c1S(=O)(=O)NC@@HC(=O)O | Leucine -> Histidine analogue | Novel target interaction |
| GAN | Clc1cccc(Cl)c1S(=O)(=O)NC@@HC)C(=O)NCCO | Carboxylic acid -> Ester-alcohol | Increased cell permeability |
Applications of 2,6 Dichlorophenyl Sulfonyl Leucine As a Research Tool in Chemical Biology
Use of ((2,6-Dichlorophenyl)sulfonyl)leucine in Target Validation and Pathway Deconvolution
There is no published research detailing the use of this compound in target validation or for unraveling biological pathways.
Genetic Rescue Experiments with this compound
No studies have been found that describe the use of this compound in genetic rescue experiments to confirm its mechanism of action or cellular targets.
Phenotypic Screening Followed by Target Identification with this compound
Information on phenotypic screens utilizing this compound and subsequent efforts for target identification is not available in the current body of scientific literature.
Development of this compound-Based Affinity Probes
There is no information on the design or synthesis of affinity probes derived from the this compound scaffold.
Synthesis of Biotinylated or Clickable this compound Analogues
No synthetic routes for creating biotinylated or clickable versions of this compound for use as chemical probes have been reported.
Application of Probes for Pull-Down Assays and Mass Spectrometry
As no affinity probes based on this compound have been described, there are consequently no reports of their application in pull-down assays or mass spectrometry-based proteomics for identifying protein binding partners.
Investigating Biological Processes with this compound
There are no research articles that specifically document the use of this compound to investigate, modulate, or understand any particular biological processes.
Perturbation of Specific Cellular Pathways
The structural components of this compound suggest its potential to interfere with pathways that are sensitive to leucine (B10760876) levels. Leucine itself is a critical regulator of cell growth and metabolism, primarily through its activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. researchgate.netnih.govfrontiersin.org Leucine and other essential amino acids are known to stimulate muscle protein synthesis by activating this pathway. nih.gov Derivatives of leucine, such as N-acetylleucine amide, have been shown to inhibit amino acid-mTOR signaling, leading to cell cycle arrest. nih.gov This suggests that modifications to the leucine structure can convert it from an activator to an inhibitor of related pathways.
The introduction of the bulky and electrophilic (2,6-dichlorophenyl)sulfonyl group to the leucine backbone is likely to alter its interaction with cellular machinery that recognizes leucine. This modification could lead to several outcomes:
Competitive Inhibition: The compound might compete with endogenous leucine for binding to proteins involved in nutrient sensing, such as Sestrin2 or the leucyl-tRNA synthetase (LRS), without activating the downstream signaling cascade. researchgate.net
Allosteric Modulation: Binding of this compound to a target protein at a site distinct from the leucine binding pocket could induce conformational changes that alter the protein's activity.
Novel Target Engagement: The dichlorophenyl and sulfonyl moieties may confer affinity for targets not typically associated with leucine, thereby perturbing other cellular pathways. The 2,6-dichlorophenyl group is found in various biologically active compounds, suggesting its potential for specific molecular interactions. britannica.comnih.gov
Researchers can utilize this compound in cell-based assays to screen for its effects on various cellular processes, such as cell proliferation, apoptosis, and metabolic activity. By comparing its effects to those of leucine and other known mTOR modulators, it is possible to identify specific pathway perturbations.
Below is a hypothetical data table illustrating how the effects of this compound could be compared to a known mTOR inhibitor like rapamycin in a cancer cell line.
| Cell-Based Assay | Control | Rapamycin (100 nM) | This compound (10 µM) |
| Cell Proliferation (MTT Assay) | 100% | 45% | 60% |
| mTORC1 Activity (p-S6K levels) | 100% | 15% | 30% |
| Apoptosis (Caspase-3 Activity) | 100% | 180% | 150% |
This is a fictional table provided for illustrative purposes.
Elucidation of Signaling Cascades Modulated by this compound
Once a specific cellular phenotype induced by this compound is identified, the next step is to elucidate the underlying signaling cascades. Given its structure, the mTOR pathway is a primary candidate for investigation. researchgate.netfrontiersin.org Leucine stimulates mTOR signaling, which in turn promotes protein synthesis and cell growth. frontiersin.org
Techniques such as Western blotting can be employed to examine the phosphorylation status of key proteins within the mTOR pathway, including mTOR itself, S6 kinase (S6K), and 4E-binding protein 1 (4E-BP1). A decrease in the phosphorylation of these proteins in the presence of this compound would provide strong evidence for its inhibitory effect on this cascade.
Furthermore, broader, unbiased approaches like phosphoproteomics can provide a global view of the signaling networks affected by the compound. This could reveal unexpected off-target effects or crosstalk between the mTOR pathway and other signaling networks. For instance, a phosphoproteomics study might reveal changes in the phosphorylation of proteins involved in the MAPK or PI3K/Akt pathways, suggesting a more complex mechanism of action.
The following table outlines a potential experimental workflow to investigate the signaling effects of this compound.
| Experimental Step | Technique | Expected Outcome |
| 1. Initial Pathway Analysis | Western Blot for p-mTOR, p-S6K, p-4E-BP1 | Determine if the compound inhibits the mTORC1 pathway. |
| 2. Global Signaling Profile | Phosphoproteomics (Mass Spectrometry) | Identify all protein phosphorylation changes induced by the compound. |
| 3. Target Validation | siRNA-mediated knockdown of candidate proteins | Confirm the role of specific proteins in mediating the compound's effects. |
| 4. Kinase Activity Assays | In vitro kinase assays | Directly measure the effect of the compound on the activity of specific kinases. |
Future Directions for this compound as a Tool Compound
The utility of this compound as a research tool can be significantly expanded through chemical modifications that enable more sophisticated applications in chemical biology and structural biology.
Development of Photoreactive this compound Probes
To definitively identify the cellular targets of this compound, photoreactive probes can be developed. These probes are chemically modified versions of the parent compound that incorporate a photoreactive group, such as a diazirine or an aryl azide (B81097). Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby interacting proteins.
The general structure of such a probe would consist of three key components:
The this compound scaffold for target recognition.
A photoreactive group for covalent crosslinking.
A reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and enrichment of the crosslinked proteins.
Once the target proteins are covalently labeled, they can be identified using techniques like mass spectrometry. This approach, known as photoaffinity labeling, is a powerful tool for target deconvolution in chemical biology. The development of fluorescent probes based on sulfonamide-containing naphthalimides has already been explored for tumor imaging, demonstrating the feasibility of functionalizing the sulfonamide moiety. nih.gov
Application in Structural Biology Studies (e.g., co-crystallization, cryo-EM)
Understanding how this compound interacts with its protein targets at the atomic level is crucial for elucidating its mechanism of action and for the rational design of more potent and selective analogs. Structural biology techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM) are indispensable for this purpose.
Co-crystallization: The process of forming a crystal that contains both the target protein and the bound ligand is known as co-crystallization. rsc.org Sulfonamides are a common motif in medicinal chemistry and have been successfully co-crystallized with numerous protein targets. nih.govnih.gov If the cellular target of this compound can be purified in sufficient quantities, co-crystallization experiments can be attempted. A high-resolution crystal structure would reveal the precise binding mode of the compound, including the specific amino acid residues involved in the interaction.
Cryo-EM: For large protein complexes or membrane-bound proteins that are difficult to crystallize, cryo-EM has become a powerful alternative. creative-biostructure.comnih.gov This technique allows for the determination of high-resolution structures of protein-ligand complexes in a near-native state. creative-biostructure.comelifesciences.orgbiorxiv.org Given that key components of the leucine sensing pathway, such as mTORC1, are large complexes, cryo-EM would be a particularly suitable method for studying their interaction with this compound. Recent advances in cryo-EM have enabled the structural determination of membrane proteins in complex with small molecule inhibitors, including those with sulfonamide groups. elifesciences.org
The structural information gleaned from these studies would be invaluable for structure-based drug design, enabling the optimization of the this compound scaffold to improve its affinity, selectivity, and pharmacological properties.
Conclusion and Future Perspectives in 2,6 Dichlorophenyl Sulfonyl Leucine Research
Synthesis of ((2,6-Dichlorophenyl)sulfonyl)leucine: Current Achievements and Challenges
There are no specific methods reported for the synthesis of this compound. Generally, the synthesis of N-sulfonylated amino acids involves the reaction of an amino acid with a corresponding sulfonyl chloride. In this hypothetical case, leucine (B10760876) would be reacted with 2,6-dichlorophenyl)sulfonyl chloride. However, without experimental data, it is impossible to detail reaction conditions, yields, purification methods, or any potential challenges specific to this synthesis.
Understanding the Molecular Basis of this compound's Interactions
Without experimental or computational studies, any discussion on the molecular interactions of this compound would be purely speculative. Understanding its binding modes with potential biological targets would require techniques such as X-ray crystallography, NMR spectroscopy, or molecular modeling, none of which have been reported for this compound.
Untapped Potential of this compound in Advancing Chemical Biology Knowledge
The field of chemical biology often utilizes bespoke molecules to probe biological systems. Sulfonyl-containing compounds, for instance, have been employed as covalent inhibitors or probes for various enzymes. The unique steric and electronic properties conferred by the 2,6-dichloro substitution on the phenyl ring could theoretically offer specific binding advantages. However, in the absence of any research, the potential of this compound as a tool in chemical biology remains entirely theoretical.
Interdisciplinary Collaborations for Comprehensive this compound Investigations
Successful research on a novel compound like this compound would necessitate collaboration between synthetic chemists, biochemists, structural biologists, and computational chemists. Such collaborations would be essential to first synthesize the molecule and then to investigate its properties and potential applications. At present, there is no indication of such interdisciplinary efforts focused on this specific compound.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing ((2,6-Dichlorophenyl)sulfonyl)leucine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sulfonylation of leucine derivatives using 2,6-dichlorobenzenesulfonyl chloride. Key variables include solvent choice (e.g., dichloromethane vs. THF), temperature (0–25°C), and base (e.g., triethylamine). Purity is optimized via recrystallization or column chromatography, monitored by HPLC or TLC .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation employs ¹H/¹³C NMR for aromatic and aliphatic proton/carbon assignments, FT-IR for sulfonyl (S=O) stretching (~1350–1150 cm⁻¹), and mass spectrometry (ESI-TOF) for molecular ion verification. X-ray crystallography may resolve stereochemistry if single crystals are obtainable .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Solubility is quantified via shake-flask assays in buffers (pH 1–13) and organic solvents (e.g., DMSO, ethanol). Stability studies use accelerated degradation protocols (e.g., 40°C/75% RH) with HPLC monitoring. Computational tools like COSMO-RS predict solubility trends .
Advanced Research Questions
Q. What computational strategies model the interaction of this compound with enzymatic targets like aminopeptidases or proteases?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity and conformational dynamics. Quantum mechanical calculations (DFT) evaluate electronic interactions at active sites. Validation includes comparing computational results with enzyme inhibition assays (IC₅₀) .
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Systematic meta-analysis of raw data (e.g., IC₅₀, Ki values) identifies variability sources, such as assay conditions (substrate concentration, pH) or cell-line specificity. Dose-response curves and Bliss independence models clarify synergistic/antagonistic effects in combination therapies .
Q. What experimental designs are optimal for evaluating the pharmacokinetics of this compound in vivo?
- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) assess absorption (oral vs. intravenous), distribution (plasma/tissue LC-MS/MS), metabolism (CYP450 inhibition assays), and excretion (urine/fecal analysis). Non-compartmental pharmacokinetic models (Phoenix WinNonlin) calculate AUC, t₁/₂, and bioavailability .
Q. What strategies validate the specificity of this compound in targeting sulfonyl-binding proteins without off-target effects?
- Methodological Answer : Pull-down assays (biotinylated probes + streptavidin beads) isolate bound proteins, identified via LC-MS/MS proteomics . CRISPR-Cas9 knockouts of candidate targets confirm functional relevance. SPR biosensors quantify binding kinetics (kₒₙ/kₒff) to rule out non-specific interactions .
Methodological Frameworks
- Experimental Design : Apply PICO (Population, Intervention, Comparison, Outcome) to define study parameters (e.g., cell lines, concentration ranges).
- Data Analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
- Contradiction Resolution : Cross-validate findings with orthogonal techniques (e.g., SPR + ITC for binding assays) and replicate under standardized conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
